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Executive Summary

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric
modulator of the N-methyl-D-aspartate receptor (NMDAR). Developed by Aptinyx, this
compound has been investigated for its therapeutic potential in chronic pain conditions,
including painful diabetic peripheral neuropathy (DPN) and fiboromyalgia. NYX-2925's
mechanism of action involves the modulation of the glutamatergic system, a key pathway in
central nervous system function, synaptic plasticity, and pain processing. Preclinical studies
have demonstrated its ability to enhance NMDAR-dependent synaptic plasticity, while clinical
trials have explored its safety and efficacy in patient populations. This technical guide provides
an in-depth overview of NYX-2925, focusing on its interaction with the glutamatergic system,
supported by quantitative data, detailed experimental protocols, and visualizations of key
pathways and workflows.

Mechanism of Action: Modulation of the
Glutamatergic System

NYX-2925 is a spirocyclic-B-lactam compound designed to modulate NMDAR activity.[1] It
functions as a co-agonist at the NMDAR, acting at a site distinct from the glutamate and glycine
binding sites.[2][3] Specifically, at low concentrations of endogenous co-agonists like glycine
and D-serine, NYX-2925 partially activates the NMDAR.[2][3] This modulatory action is
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believed to normalize NMDAR function in pathological states, such as chronic pain, where
glutamatergic signaling is dysregulated.

Preclinical evidence suggests that the analgesic effects of NYX-2925 are centrally mediated,
particularly within the medial prefrontal cortex (mPFC). In models of neuropathic pain, NMDAR-
mediated plasticity is dampened in the mPFC. NYX-2925 appears to reverse this by enhancing
NMDAR signaling through a Src kinase-dependent mechanism. This leads to a restoration of
synaptic plasticity processes like long-term potentiation (LTP), which is crucial for learning and
memory, and is thought to be impaired in chronic pain states.[1] Furthermore, NYX-2925 has
been shown to facilitate synaptic plasticity by increasing the presence of synaptic NMDA
receptor subtype 2B (GIuN2B).[4]

Signaling Pathway of NYX-2925 in Neuropathic Pain

The following diagram illustrates the proposed signaling cascade of NYX-2925 in the medial
prefrontal cortex of a neuropathic pain model.
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Proposed signaling pathway of NYX-2925 in the medial prefrontal cortex.
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Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical
studies of NYX-2925.

Table 1: In Vitro Efficacy of NYX-2925 at Human NMDA
Receptor Subtypes

NMDA Receptor Subtype ECso (M)

% of Maximal Glycine

Response
hNR2A 5,5x10 1 40.6%
hNR2B 2.8 x 1014 47.1%
hNR2C 1.1x1071* 63.1%
hNR2D 5,5x10 1 57.8%

Data from[1]

Table 2: Preclinical Pharmacokinetics of NYX-2925 in
Rats (1 mgl/kg, p.o.)

Compartment Cmax (NM) Half-life (hours)
Plasma 706 6.8
Cerebrospinal Fluid (CSF) 44 1.2

Data from[1]

Table 3: Human Phase | Pharmacokinetics of NYX-2925
(Single Ascending Dose)
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Dose Cmax (ng/mL) AUCo-inf (ng-h/mL)
50 mg 387 2,750

100 mg 772 5,860

200 mg 1,480 11,800

400 mg 2,980 25,100

800 mg 5,550 47,800

1200 mg 8,250 71,200

Data from[5]

Table 4: Human Phase | Pharmacokinetics of NYX-2925
(Multiple Ascending Dose, Day 7)

Dose (once daily) Cmax (ng/mL) AUCo-24 (ng-h/mL)
150 mg 1,290 10,200
300 mg 2,680 22,100
600 mg 5,000 42,900
900 mg 7,650 66,200

Data from[5]

Table 5: Cerebrospinal Fluid Concentrations of NYX-
2925 in Humans

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6440576/
https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6440576/
https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Geometric Mean CSF

Dose Time Post-dose .
Concentration (ng/mL)

50 mg (single dose) 1 hour 3

50 mg (single dose) 8 hours 71

300 mg (multiple dose, Day 6) 1.5 hours 131

300 mg (multiple dose, Day 6) 3 hours 292

Data from[5]

Table 6: Quantitative Outcomes from Phase Il

i laia Stud

Outcome Measure Change from Baseline (vs. Placebo)
Average Daily Pain Score -0.66 points

Worst Daily Pain Score -0.61 points

Total FIQR Score -6.3 points

PROMISFM Fatigue Profile Total Score -5.6 points

Data from[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NYX-

2925.

[*H]JMK-801 Binding Assay for NMDA Receptor

Modulation

This assay measures the ability of NYX-2925 to potentiate the binding of the NMDAR open-

channel blocker [BH]MK-801, which is indicative

Protocol:

of receptor activation.
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Membrane Preparation: Crude membranes are prepared from HEK cells transiently
transfected with cDNAs encoding human NMDAR1 and one of the four NMDAR2 subunits
(A-D).[1]

Incubation: 300 pug of membrane protein is preincubated for 15 minutes at 25°C in the
presence of a saturating concentration of glutamate (50 uM) and varying concentrations of
NYX-2925.[1]

Radioligand Addition: 0.3 mCi of [3H]MK-801 is added to the reaction, followed by an
additional 15-minute incubation under non-equilibrium conditions.[1]

Separation: Bound and free [3H]MK-801 are separated via rapid filtration.[1]

Data Analysis: Non-specific binding is determined in the absence of any glycine ligand. The
potentiation of [FBH]MK-801 binding by NYX-2925 is measured and compared to the maximal
potentiation achieved with a saturating concentration of glycine.
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[BH]MK-801 Binding Assay Workflow.
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Electrophysiological Assessment of LTP in Hippocampal
Slices

This protocol assesses the effect of NYX-2925 on long-term potentiation (LTP), a cellular
correlate of learning and memaory.

Protocol:

Slice Preparation: Hippocampal slices are prepared from rats.

e Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CAl
region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

e LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., three submaximal bouts of
2x100 Hz for 800 ms, 20 minutes apart) is applied to induce LTP.[1]

e Drug Application: Slices are perfused with artificial cerebrospinal fluid (aCSF) containing
NYX-2925 (e.g., 0.5 uM) or vehicle.

» Data Analysis: The magnitude of LTP is measured as the percentage increase in the fEPSP
slope 40 minutes after the last HFS bout, compared to the baseline before HFS.[1]
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LTP Electrophysiology Workflow.

Phase Il Clinical Trial in Fibromyalgia with Neuroimaging
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This protocol outlines the design of an exploratory Phase Il study to assess the effects of NYX-
2925 on central pain processing in fibromyalgia patients.

Protocol:

o Study Design: A single-blind, sequential design with 23 female patients diagnosed with
fibromyalgia.[6][7]

e Treatment Periods:
o 2 weeks of once-daily oral placebo.
o 2 weeks of once-daily oral NYX-2925 (20 mg).
o 2 weeks of once-daily oral NYX-2925 (200 mg).[8]

e Primary Endpoint: Changes in brain activity biomarkers associated with central pain
processing, measured by functional magnetic resonance imaging (fMRI) and proton
magnetic resonance spectroscopy (*H-MRS).[7]

e Neuroimaging:

o fMRI: Resting-state functional connectivity and task-based fMRI (in response to evoked
pain and visual stimuli) are performed.

o 'H-MRS: Levels of glutamate/glutamine (GIx) are measured in key pain-regulating brain
regions, such as the dorsal anterior cingulate cortex and posterior insular cortex.

e Secondary Endpoints: Patient-reported outcomes, including daily pain scores (Numeric
Rating Scale), the Revised Fibromyalgia Impact Questionnaire (FIQR), and other
fibromyalgia symptom scales.[7]

» Data Analysis: Changes in neuroimaging biomarkers and clinical outcomes are compared
between the placebo and NYX-2925 treatment periods.
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Fibromyalgia Phase Il Clinical Trial Workflow.

Discussion and Future Directions

NYX-2925 represents a targeted approach to modulating the glutamatergic system for the
treatment of chronic pain. Its mechanism as a positive allosteric modulator of the NMDAR is
supported by a robust body of preclinical evidence demonstrating its effects on synaptic
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plasticity. The compound has shown a favorable safety and tolerability profile in early clinical
development.[2]

However, the translation of these promising preclinical findings into clinical efficacy has been
challenging. In Phase llb studies, NYX-2925 did not achieve statistically significant separation
from placebo on the primary endpoint of pain reduction in patients with either painful diabetic
peripheral neuropathy or fiboromyalgia.[9][10] Despite this, some trends toward clinically
meaningful improvements were observed, particularly in the earlier weeks of treatment and in
certain secondary endpoints.[10]

The discrepancy between the preclinical data and the Phase b clinical outcomes highlights
the complexities of translating molecular mechanisms into therapeutic benefits for chronic pain.
Several factors could contribute to this, including the heterogeneity of patient populations, the
placebo effect in pain trials, and the specific endpoints chosen for evaluation.

Future research could explore several avenues. Further investigation into the Src-dependent
signaling pathway and other downstream effectors of NYX-2925 could provide a more detailed
understanding of its molecular actions. Stratification of patient populations based on
biomarkers related to glutamatergic dysfunction might help identify subgroups who are more
likely to respond to NYX-2925. Additionally, exploring alternative clinical trial designs and
endpoints that are more sensitive to the central effects of NMDAR modulation could be
beneficial.

In conclusion, while NYX-2925 has not yet demonstrated definitive clinical efficacy for the
broad treatment of chronic pain, its unique mechanism of action and the extensive preclinical
and early clinical data provide a valuable foundation for the ongoing development of novel
therapeutics targeting the glutamatergic system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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